molecular formula C9H8BrNO B13212620 5-Bromo-2,7-dimethyl-1,3-benzoxazole

5-Bromo-2,7-dimethyl-1,3-benzoxazole

Cat. No.: B13212620
M. Wt: 226.07 g/mol
InChI Key: MFAZDMPTFFLGIS-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dimethyl-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with bromine and methyl groups as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dimethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate brominated and methylated precursors. One common method is the reaction of 2-aminophenol with 5-bromo-2,7-dimethylbenzaldehyde under acidic conditions to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis of benzoxazole compounds .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-dimethyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

5-Bromo-2,7-dimethyl-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-dimethyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological molecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 5-Nitro-2-(4-butylphenyl)benzoxazole
  • 2-(4-butylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

5-Bromo-2,7-dimethyl-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-2,7-dimethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,1-2H3

InChI Key

MFAZDMPTFFLGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C)Br

Origin of Product

United States

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